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molecular formula C15H26O4 B8563330 6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbaldehyde CAS No. 56893-87-9

6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbaldehyde

Cat. No. B8563330
M. Wt: 270.36 g/mol
InChI Key: XCYJWKOGHKXWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036872

Procedure details

A solution of diisobutylaluminium hydride (53 g.) in dry benzene (145 ml.) was added, with rapid stirring, to a solution of 7-cyano-6-(7-hydroxyheptyl)-1,4-dioxaspiro[4,4]nonane (43.2 g.) in dry diethyl ether (432 ml.) at 10°-15° C. Stirring at ambient temperature was continued for 90 minutes and the mixture was added to 2 N aqueous acetic acid (1 liter) at a temperature lower than 15° C. The organic phase was separated and the aqueous layer was extracted with diethyl ether. The combined organic phases were washed with aqueous sodium bicarbonate, dried over sodium sulphate, the solvents removed in vacuo and the residue distilled under reduced pressure to give 7-formyl-6-(7-hydroxyheptyl)-1,4-dioxaspiro[4,4]nonane (25.3 g.), b.p. 164°-200° C.0.05 mm.Hg, νmax 1710 cm-1 , 2700 cm-1 (liquid film).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Quantity
432 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([CH:13]1[CH2:21][CH2:20][C:15]2([O:19][CH2:18][CH2:17][O:16]2)[CH:14]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][OH:29])#N.C(O)(=[O:32])C>C1C=CC=CC=1.C(OCC)C>[CH:11]([CH:13]1[CH2:21][CH2:20][C:15]2([O:19][CH2:18][CH2:17][O:16]2)[CH:14]1[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][OH:29])=[O:32] |f:0.1|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
43.2 g
Type
reactant
Smiles
C(#N)C1C(C2(OCCO2)CC1)CCCCCCCO
Name
Quantity
145 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
432 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with diethyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(=O)C1C(C2(OCCO2)CC1)CCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 25.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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